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molecular formula C8H11NO2 B8659788 (2,4-dimethyl-1H-pyrrol-3-yl)-acetic acid

(2,4-dimethyl-1H-pyrrol-3-yl)-acetic acid

Cat. No. B8659788
M. Wt: 153.18 g/mol
InChI Key: UMZOAJARDMJCJY-UHFFFAOYSA-N
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Patent
US07157577B2

Procedure details

4-Carboxymethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid wet mixture (778 g, 3.95 mol), 880 mL of 9 N potassium hydroxide and 880 mL of water were heated to an internal temperature of 65° C., removed from the heat, and 800 mL of 10 N hydrochloric acid were slowly added with stirring to a pH of 2.5. The temperature increased to 68° C. and then decreased to 58° C. with the evolution of carbon dioxide. Thin layer chromatography (ethyl acetate:hexane:acetic acid 4:6:0.5) showed a major spot at Rf 0.7 and a small spot at the origin. The mixture was cooled to 4° C. The solids were collected by vacuum filtration and washed 3 times with 200 mL of water each time. The solid was air dried to give 240 g (40% yield) of (2,4-dimethyl-1H-pyrrol-3-yl)-acetic acid as a brown solid. 1H-NMR (dimethylsulfoxide-d6) δ 1.89, 2.06 (2×s, 2×3H, 2×CH3), 3.17 (s, 2H, CH2), 6.26 (s, 1H, pyrrole CH), 10.02 (s, 1H, NH), 11.74 (br s, 1H, COOH).
Name
4-Carboxymethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Quantity
778 g
Type
reactant
Reaction Step One
Quantity
880 mL
Type
reactant
Reaction Step One
Name
Quantity
880 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([CH2:4][C:5]1[C:6]([CH3:14])=[C:7](C(O)=O)[NH:8][C:9]=1[CH3:10])([OH:3])=[O:2].[OH-].[K+]>O>[CH3:10][C:9]1[NH:8][CH:7]=[C:6]([CH3:14])[C:5]=1[CH2:4][C:1]([OH:3])=[O:2] |f:1.2|

Inputs

Step One
Name
4-Carboxymethyl-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Quantity
778 g
Type
reactant
Smiles
C(=O)(O)CC=1C(=C(NC1C)C(=O)O)C
Name
Quantity
880 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
880 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
68 °C
Stirring
Type
CUSTOM
Details
with stirring to a pH of 2.5
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
removed from the heat, and 800 mL of 10 N hydrochloric acid
ADDITION
Type
ADDITION
Details
were slowly added
CUSTOM
Type
CUSTOM
Details
decreased to 58° C. with the evolution of carbon dioxide
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 4° C
FILTRATION
Type
FILTRATION
Details
The solids were collected by vacuum filtration
WASH
Type
WASH
Details
washed 3 times with 200 mL of water each time
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC=1NC=C(C1CC(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 240 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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